
5-(2-Propynyloxy)-1,3-benzodioxole
Overview
Description
5-(2-Propynyloxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, optimizing reaction times, and ensuring efficient purification techniques to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propynyloxy)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or nitro groups onto the benzodioxole ring.
Scientific Research Applications
5-(2-Propynyloxy)-1,3-benzodioxole has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(2-Propynyloxy)-1,3-benzodioxole involves its interaction with specific molecular targets. The propynyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Pentanol, 5-(2-propynyloxy)-: This compound has a similar propynyloxy group but differs in the rest of its structure.
2,5-Bis(2-propynyloxy)terephthalohydrazide: Used in the synthesis of covalent organic frameworks, it shares the propynyloxy functionality.
Uniqueness
5-(2-Propynyloxy)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the development of materials with specific optoelectronic characteristics and in the synthesis of complex organic molecules.
Biological Activity
5-(2-Propynyloxy)-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 19947-80-9) features a unique propynyl ether substitution that may influence both its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 176.17 g/mol. The compound's structure includes a benzodioxole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with benzodioxole structures exhibit a range of biological activities, including:
- Anticancer properties : Several studies have reported that benzodioxoles can induce apoptosis and inhibit cell proliferation in cancer cell lines.
- Antimicrobial effects : The compound has shown potential against various microbial strains.
- Antioxidant activity : Benzodioxoles are known to scavenge free radicals, contributing to their protective effects in biological systems.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer metabolism and proliferation.
- Cell cycle arrest : It has been observed to cause cell cycle arrest at various phases, particularly G0/G1, which is critical for halting cancer cell growth.
- Induction of apoptosis : The compound can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound in vitro. Below is a summary of key findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF7 (Breast Cancer) | 8.3 | Induction of apoptosis |
Study B | Huh7 (Liver Cancer) | 4.7 | Cell cycle arrest |
Study C | HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |
In these studies, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
Detailed Research Insights
- Anticancer Activity : In research conducted on the MCF7 breast cancer cell line, this compound was found to significantly decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like p21^WAF-1 . This suggests a mechanism where the compound promotes apoptosis through modulation of key regulatory proteins.
- Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Further studies are needed to elucidate the specific mechanisms involved and the spectrum of activity against different pathogens .
- Antioxidant Effects : The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicate that it possesses notable antioxidant properties, potentially contributing to its protective effects in cellular systems .
Properties
IUPAC Name |
5-prop-2-ynoxy-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQHZCLNWGBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.